molecular formula C9H12N2O2 B2474946 2-Methyl-4-(oxolan-3-yloxy)pyrimidine CAS No. 2196213-94-0

2-Methyl-4-(oxolan-3-yloxy)pyrimidine

Cat. No.: B2474946
CAS No.: 2196213-94-0
M. Wt: 180.207
InChI Key: OISCPUANRTVOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(oxolan-3-yloxy)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a methyl group at position 2 and an oxolan-3-yloxy group at position 4 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxolan-3-yloxy)pyrimidine typically involves the reaction of 2-methylpyrimidine with oxolan-3-ol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography. The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and reduce production costs. The final product is typically subjected to rigorous quality control measures to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxolan-3-yloxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-3-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-4-(oxolan-3-yloxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

2-Methyl-4-(oxolan-3-yloxy)pyrimidine can be compared with other similar compounds, such as:

    2-Methyl-4-(oxolan-2-yloxy)pyrimidine: Differing by the position of the oxolan group.

    2-Methyl-4-(tetrahydrofuran-3-yloxy)pyrimidine: Differing by the type of heterocyclic group attached to the pyrimidine ring.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-4-(oxolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-10-4-2-9(11-7)13-8-3-5-12-6-8/h2,4,8H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISCPUANRTVOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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